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Abstract

Methyl propionate, a volatile ester recognized for its characteristic fruity and rum-like aroma,
is a significant contributor to the flavor profiles of numerous fruits. Its natural occurrence is a
subject of interest for food scientists, flavor chemists, and researchers in various fields
requiring an understanding of natural product biosynthesis and analysis. This technical guide
provides an in-depth overview of the natural occurrence of methyl propionate in fruits,
including quantitative data, detailed experimental protocols for its analysis, and an exploration
of its biosynthetic pathways.

Natural Occurrence and Quantitative Data

Methyl propionate has been identified as a natural volatile organic compound (VOC) in a
variety of fruits, where it contributes to their distinctive aromas.[1][2] Its presence has been
documented in apples, bananas, strawberries, kiwifruit, and blackberries, among others.[2][3]
[4][5][6] The concentration of methyl propionate can vary significantly depending on the fruit
species, cultivar, and ripening stage.[3][4]

The following table summarizes the available quantitative data for methyl propionate in
different fruits. It is important to note that the quantification of volatile compounds is a complex
process, and the reported values can be influenced by the analytical methodology employed.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b153301?utm_src=pdf-interest
https://www.benchchem.com/product/b153301?utm_src=pdf-body
https://www.benchchem.com/product/b153301?utm_src=pdf-body
https://www.benchchem.com/product/b153301?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC520758/
https://www.hmdb.ca/metabolites/HMDB0030062
https://www.hmdb.ca/metabolites/HMDB0030062
https://www.mdpi.com/1420-3049/23/10/2456
https://www.researchgate.net/publication/49797810_Identification_of_New_Strawberry_Sulfur_Volatiles_and_Changes_during_Maturation
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516725/
https://en.wikipedia.org/wiki/Apple
https://www.benchchem.com/product/b153301?utm_src=pdf-body
https://www.mdpi.com/1420-3049/23/10/2456
https://www.researchgate.net/publication/49797810_Identification_of_New_Strawberry_Sulfur_Volatiles_and_Changes_during_Maturation
https://www.benchchem.com/product/b153301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Fruit Cultivar/Variety Concentration Reference(s)
o Actinidia eriantha up to 60.9 ng/g FW (at
Kiwifruit ) ) [5]
'HiFI' full ripeness)
Detected
Strawberry 'Florida Radiance’ (quantification not [4]
specified)
Detected
Strawberry 'Strawberry Festival' (quantification not [4]
specified)
- Present in small
Banana 'Fenjiao’ [3]
amounts
_ Important volatile
Apple Various [6]
compound
Detected (not
Blackberry Rubus spp. [2]

quantified)

FW: Fresh Weight

Biosynthesis of Methyl Propionate in Fruits

The biosynthesis of esters in fruits is a complex process involving precursors from both fatty

acid and amino acid metabolism. The final and crucial step in the formation of volatile esters is

catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[1][7][8] These

enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to

an alcohol substrate.[9]

For methyl propionate, the immediate precursors are propionyl-CoA and methanol. The

biosynthesis can be conceptually broken down into the following stages:

o Formation of Propionyl-CoA: Propionyl-CoA is a key intermediate in the catabolism of

several amino acids (including isoleucine, valine, and methionine) and odd-chain fatty acids.

[7][10]
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 Availability of Methanol: Methanol in plants is primarily produced during the demethylation of
pectin in the cell wall, a process that occurs during fruit ripening.

« Esterification by Alcohol Acyltransferase (AAT): An AAT enzyme catalyzes the condensation
of propionyl-CoA and methanol to form methyl propionate.[9]

The following diagram illustrates the proposed biosynthetic pathway for methyl propionate in
fruits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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